Cas no 917099-01-5 ((R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid)

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID

- (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-(1H-indol-3-yl)pentanoic acid

- (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid

- (R)-FMOC-4-AMINO-5-(3-INDOLYL)PENTANOIC ACID,

- (γR)-γ-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1H-indole-3-pentanoic acid (ACI)

- MFCD06410971

- (R)-Fmoc-4-amino-5-(3-indolyl)pentanoicacid

- 917099-01-5

- (4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid

- (4R)-4-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-(1H-INDOL-3-YL)PENTANOIC ACID

- CS-0179129

- (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid

- SCHEMBL800311

- E70719

- (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid

-

- MDL: MFCD06410971

- インチ: 1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1

- InChIKey: UOWIRRUTUJSIFI-LJQANCHMSA-N

- ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.18900

- どういたいしつりょう: 454.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 91.4Ų

じっけんとくせい

- PSA: 91.42000

- LogP: 5.87340

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1245417-250mg |

(R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID |

917099-01-5 | 99.5% (Chiral HPLC) | 250mg |

$265 | 2024-06-06 | |

| TRC | F603810-10mg |

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |

917099-01-5 | 10mg |

$64.00 | 2023-05-18 | ||

| abcr | AB312876-250 mg |

(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |

917099-01-5 | 95% | 250 mg |

€353.10 | 2023-07-19 | |

| TRC | F603810-100mg |

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |

917099-01-5 | 100mg |

$167.00 | 2023-05-18 | ||

| Chemenu | CM268128-100mg |

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid |

917099-01-5 | 95% | 100mg |

$280 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1245417-1g |

(R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID |

917099-01-5 | í¦99.5%(ChiralHPLC) | 1g |

$1105 | 2023-05-17 | |

| Chemenu | CM268128-1g |

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid |

917099-01-5 | 95% | 1g |

$426 | 2021-06-09 | |

| abcr | AB312876-250mg |

(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |

917099-01-5 | 95% | 250mg |

€353.00 | 2025-02-15 | |

| eNovation Chemicals LLC | Y1245417-250mg |

(R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID |

917099-01-5 | 99.5% (Chiral HPLC) | 250mg |

$400 | 2025-02-21 | |

| abcr | AB312876-1g |

(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |

917099-01-5 | 95% | 1g |

€969.20 | 2025-02-15 |

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

S. Ahmed Chem. Commun., 2009, 6421-6423

(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acidに関する追加情報

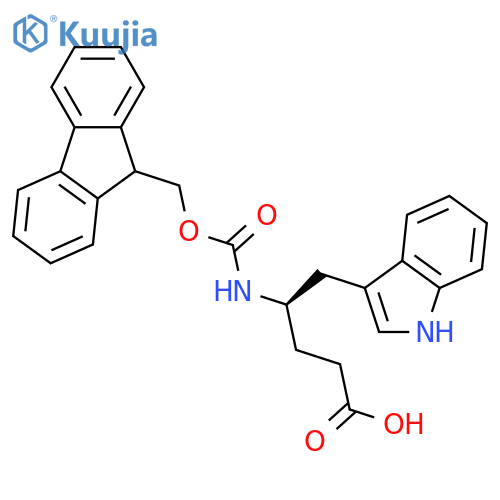

Compound CAS No. 917099-01-5: (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic Acid

The compound with CAS No. 917099-01-5, known as (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound is characterized by its unique combination of functional groups and stereochemistry, making it a valuable tool in research and development.

(R)-Fmoc stands for (R)-fluorenylmethyloxycarbonyl, a protecting group commonly used in peptide synthesis to protect the amino terminus of amino acids. The presence of this group in the compound suggests its utility in peptide-based drug design and synthesis. The 4-amino group introduces an additional site for potential functionalization or interaction with biological targets, enhancing its versatility in chemical modifications.

The 5-(1H-indol-3-yl) moiety is a key feature of this compound, contributing to its aromaticity and potential biological activity. Indole rings are known for their ability to participate in various non-covalent interactions, such as π–π stacking and hydrogen bonding, which are crucial for molecular recognition and binding in biological systems. Recent studies have highlighted the importance of indole-containing compounds in modulating protein-protein interactions and enzyme activities, making them promising candidates for therapeutic interventions.

The pentanoic acid backbone provides a flexible structure that can accommodate various functional groups while maintaining stability. This structure is particularly advantageous in drug design, where balance between rigidity and flexibility is essential for achieving optimal pharmacokinetic properties.

In terms of synthesis, (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid can be prepared through a multi-step process involving peptide coupling reactions and stereochemical control. The use of Fmoc protection ensures high yields and purity during the synthesis, which is critical for downstream applications such as high-throughput screening and medicinal chemistry studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of compounds like (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid with unprecedented accuracy. These computational tools have facilitated the identification of potential targets within the human proteome, paving the way for novel therapeutic strategies.

The compound's stereochemistry at the R configuration plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles due to their distinct three-dimensional arrangements. By leveraging stereochemical control during synthesis, researchers can optimize the compound's efficacy and minimize off-target effects.

In conclusion, (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid represents a sophisticated molecule with significant potential in drug discovery and organic synthesis. Its unique combination of functional groups, stereochemistry, and aromaticity positions it as a valuable asset in advancing chemical research and therapeutic development.

917099-01-5 ((R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid) 関連製品

- 144701-22-4(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

- 353245-98-4(Fmoc-l-β-homotryptophan)

- 35737-15-6(Nα-Fmoc-L-tryptophan)

- 86123-11-7((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

- 37676-90-7(3,3-dimethylcyclobut-1-ene-1-carboxylic acid)

- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)

- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)

- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)

- 2171626-79-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1526819-01-1(1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2-(methylamino)ethan-1-ol)